3,3-Dinitroazetidine
Overview
Description
3,3-Dinitroazetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring with two nitro groups attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dinitroazetidine typically involves the nitration of azetidine derivatives. One common method starts with the nitration of 3-azido-1-tert-butyl-3-nitroazetidine. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The process must be carefully controlled to ensure safety and efficiency, given the energetic nature of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dinitroazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diaminoazetidine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Reduction: Diaminoazetidine derivatives.
Substitution: Substituted azetidine derivatives with different functional groups.
Scientific Research Applications
3,3-Dinitroazetidine has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3,3-Dinitroazetidine and its derivatives involves the generation of reactive free radicals, which can modulate intracellular redox status and trigger apoptosis in cancer cells. The compound can also act as a radiosensitizer, enhancing the effects of radiation therapy by increasing oxidative stress within tumor cells .
Comparison with Similar Compounds
1,3,3-Trinitroazetidine: Known for its high nitrogen content and use as a melt-castable explosive.
1-Bromoacetyl-3,3-dinitroazetidine: A derivative with significant anticancer properties.
Uniqueness: 3,3-Dinitroazetidine is unique due to its dual application in both energetic materials and pharmaceuticals. Its ability to generate reactive free radicals and act as a radiosensitizer sets it apart from other similar compounds .
Properties
IUPAC Name |
3,3-dinitroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O4/c7-5(8)3(6(9)10)1-4-2-3/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROLGCKUCMGNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)([N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411845 | |
Record name | 3,3-dinitroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129660-17-9 | |
Record name | 3,3-Dinitroazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129660-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-dinitroazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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